3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound (hereafter referred to as Compound A) is a pyridazine derivative featuring a 4-methylphenyl substituent at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 4. Its molecular formula is C₁₈H₁₄N₄OS₂, with a molecular weight of 366.46 g/mol . Key physicochemical properties include:
- logP: 4.9874 (indicating high lipophilicity)
- Polar Surface Area (PSA): 53.16 Ų (moderate polarity due to heteroatoms)
- Hydrogen Bond Acceptors: 6
- Melting Point: Not explicitly reported, but analogues in the same class exhibit melting points ranging from 134–178°C .
The structure combines pyridazine’s aromaticity with the oxadiazole ring’s metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-3-7-16(8-4-14)18-11-12-20(24-23-18)27-13-19-22-21(25-26-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDIRWINBAVMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine represents a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.42 g/mol
- IUPAC Name : this compound
This compound features a pyridazine core substituted with a methylphenyl group and an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to possess cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that the compound under discussion may inhibit cell proliferation in human colon adenocarcinoma (HT-29) and other cancer types with IC₅₀ values in the low micromolar range (approximately 2.76 µM against OVXF 899 and 9.27 µM against PXF 1752) .
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 2.76 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
| Human Renal Cancer (RXF 486) | 1.143 |
Antimicrobial Activity
The oxadiazole derivatives have also demonstrated antimicrobial properties. In studies evaluating their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds similar to the target molecule showed promising results with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to higher concentrations depending on the specific structure . These findings suggest potential applications in treating bacterial infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the oxadiazole moiety allows for interaction with various enzymes involved in cancer progression and microbial resistance.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- A study on novel oxadiazole derivatives highlighted their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
- Another research effort showcased the synthesis of various oxadiazole-containing compounds that exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells .
Scientific Research Applications
The compound 3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data tables and case studies.
Structural Features
The compound features a pyridazine core substituted with a methylphenyl group and an oxadiazole moiety, which contributes to its biological activity. The presence of sulfur in the form of a sulfanyl group enhances its chemical reactivity and potential interactions with biological targets.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its unique structure that may interact with various biological pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics .
Anticancer Properties
Research has highlighted the potential of pyridazine derivatives in cancer therapy. A study demonstrated that compounds with similar structural motifs inhibited cell proliferation in cancer cell lines through apoptosis induction . This suggests that the compound could be a candidate for further anticancer drug development.
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Several pyridazine derivatives share the core scaffold of Compound A but differ in substituent groups. Key examples include:
*Estimated based on substituent contributions.
Key Observations :
Analogues with Heterocyclic Modifications
Oxadiazine vs. Oxadiazole Core
A structurally related compound, 3-(4-Methylphenyl)-6-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4H-1,2,4-oxadiazin-5(6H)-one , replaces the pyridazine core with a 1,2,4-oxadiazine ring . This modification introduces a lactone-like oxygen, reducing aromaticity and increasing PSA (e.g., ~70 Ų), which may alter pharmacokinetics.
Triazole-Linked Analogues
6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone (CAS: 692737-13-6) replaces the oxadiazole with a triazole ring and introduces a pyridazinone core. This compound has a higher molar mass (433.53 g/mol) and logP (~5.1), suggesting enhanced lipophilicity but reduced metabolic stability compared to Compound A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
